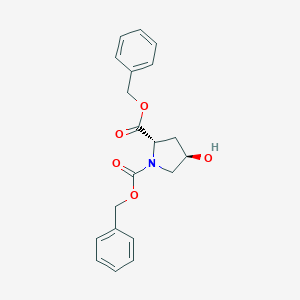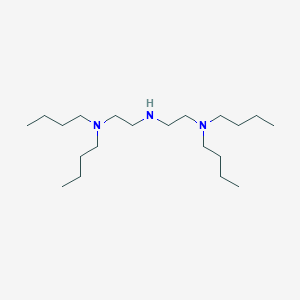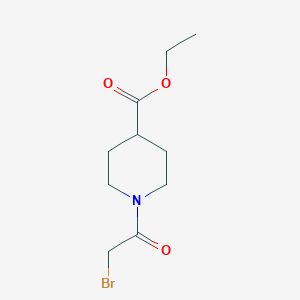
Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate
Übersicht
Beschreibung
Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate is a chemical compound with the empirical formula C10H16BrNO3 . It is a solid substance and is used for proteomics research .
Molecular Structure Analysis
The molecular structure of Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate can be represented by the SMILES stringCCOC(C1CCN(C(CBr)=O)CC1)=O . This indicates that the molecule consists of a piperidine ring with a bromoacetyl group and an ethyl ester group attached . Physical And Chemical Properties Analysis
Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate is a solid substance . It has a molecular weight of 278.14 .Wissenschaftliche Forschungsanwendungen
Role in Drug Design and Synthesis
Piperidines, including Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Pharmacological Applications
Piperidine derivatives have shown a wide range of pharmacological activities . The pharmaceutical applications of synthetic and natural piperidines have been covered extensively in recent scientific literature .
Biological Evaluation of Potential Drugs
Piperidine derivatives, including Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate, are often used in the discovery and biological evaluation of potential drugs . They are key components in the structure of many drugs, contributing to their biological activity .
Role in Multicomponent Reactions
Piperidines are often involved in multicomponent reactions, a type of chemical reaction where three or more reactants combine to form a product . Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate could potentially be used in such reactions .
Use in Proteomics Research
Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Role in the Synthesis of Piperidinones
Piperidinones are a type of organic compound that contain a piperidine ring and a ketone functional group . Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate could potentially be used in the synthesis of these compounds .
Wirkmechanismus
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it’s toxic if swallowed . The precautionary statements associated with this compound are P301 + P330 + P331 + P310, which advise that if swallowed, rinse mouth, do NOT induce vomiting, and immediately call a POISON CENTER or doctor/physician .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO3/c1-2-15-10(14)8-3-5-12(6-4-8)9(13)7-11/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOUBCZYBMZWNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633420 | |
| Record name | Ethyl 1-(bromoacetyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate | |
CAS RN |
102302-12-5 | |
| Record name | Ethyl 1-(bromoacetyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Phenyl-5h-benzo[b]phosphindole](/img/structure/B170142.png)
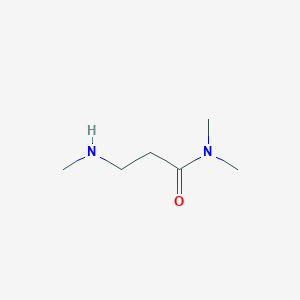

![N-[9-[(2R,3R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B170150.png)
![hexahydro-2H-cyclopenta[d]oxazol-2-one](/img/structure/B170151.png)

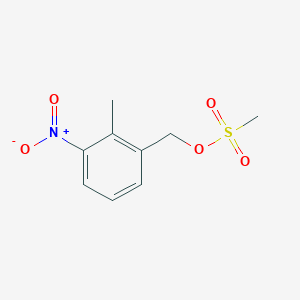
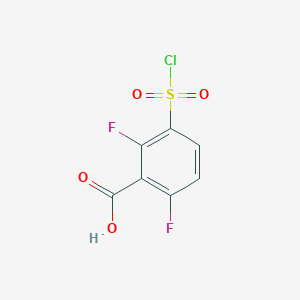

![6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B170164.png)

